3-Amino-4-phenoxybenzoic acid

Glucokinase activation Type 2 Diabetes Metabolic disorders

Researchers optimizing glucokinase activators for Type 2 Diabetes face potency variability across positional isomers, compromising SAR reproducibility. 3-Amino-4-phenoxybenzoic acid (CAS 37531-32-1) solves this as a validated reference scaffold with a confirmed EC50 of 930 nM in recombinant human glucokinase assays, providing a quantitative benchmark against 4-(4-aminophenoxy)benzoic acid (EC50 = 1590 nM). • Established dual PPAR-γ/GK target engagement for metabolic syndrome multi-target ligand studies • Free 3-amino handle enables rapid amidation/sulfonylation for library synthesis per patent protocols • Reliable supply with documented purity, supporting reproducible lead optimization campaigns

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 37531-32-1
Cat. No. B1342389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-phenoxybenzoic acid
CAS37531-32-1
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)N
InChIInChI=1S/C13H11NO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,14H2,(H,15,16)
InChIKeyBBCRLBBRTVEVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-phenoxybenzoic Acid for Glucokinase Research


3-Amino-4-phenoxybenzoic acid (CAS 37531-32-1) is a phenoxybenzoic acid derivative with an amino substituent at the 3-position and a phenoxy group at the 4-position on the benzoic acid ring [1]. It has been identified as an agonist of the peroxisome proliferator-activated receptor γ (PPAR-γ) and an activator of glucokinase (GK), making it a relevant scaffold for metabolic disorder research [2]. This compound serves as a key intermediate and a reference molecule within the class of amino-phenoxybenzoic acids.

Substitution Risks of 3-Amino-4-phenoxybenzoic Acid


Compounds within the amino-phenoxybenzoic acid class cannot be simply interchanged due to positional isomerism that dictates target binding affinity. A direct comparison of glucokinase activation reveals that the substitution pattern of the amino and phenoxy groups significantly modulates potency. Simply selecting a regioisomer or a structurally similar analog without quantitative verification can lead to a substantial loss in biological activity, directly impacting experimental reproducibility and project timelines [1].

Glucokinase Activation Data for 3-Amino-4-phenoxybenzoic Acid


Glucokinase Potency vs. 4-(4-Aminophenoxy)benzoic Acid

3-Amino-4-phenoxybenzoic acid exhibits substantially higher potency as a glucokinase activator compared to the structural analog 4-(4-aminophenoxy)benzoic acid. In a recombinant human liver glucokinase assay, the target compound achieved an EC50 of 930 nM, whereas the comparator 4-(4-aminophenoxy)benzoic acid had an EC50 of 1590 nM. This difference is not marginal and represents a critical differentiator for drug discovery programs targeting glucokinase [1] [2].

Glucokinase activation Type 2 Diabetes Metabolic disorders

Active Free Acid vs. Methyl Ester Prodrug

A common modification of 3-Amino-4-phenoxybenzoic acid is its methyl ester, Methyl 3-amino-4-phenoxybenzoate (CAS 227275-02-7). While the methyl ester is often described as a 'versatile small molecule scaffold' and is also reported to target PPAR-γ and glucokinase, the free acid form remains the crucial active species for in vitro biochemical assays and is the direct interaction partner for target binding. Procuring the free acid eliminates the need for ester hydrolysis, which can be incomplete and introduces variability in assay preparation [1].

Prodrug design Oral bioavailability PPAR-gamma agonism

Research Applications of 3-Amino-4-phenoxybenzoic Acid


Glucokinase Activator Screening & Lead Optimization

This compound is best suited as a reference molecule or starting scaffold in glucokinase activator screening cascades targeting Type 2 Diabetes. Its verified EC50 of 930 nM in a recombinant human enzyme assay provides a quantitative benchmark for evaluating novel analogs. Using this compound ensures comparability of results across different studies, as the established potency against a well-defined comparator (4-(4-aminophenoxy)benzoic acid, EC50 = 1590 nM) allows for rigorous structure-activity relationship (SAR) analysis [1].

PPAR-γ Agonism & Metabolic Syndrome Research

Given its reported dual activity as a PPAR-γ agonist and glucokinase activator, the compound is an important tool for dissecting the synergistic effects of these pathways on lipid metabolism and insulin sensitivity. Researchers investigating multi-target ligands for metabolic syndrome should procure this compound to benchmark the contribution of the 3-amino-4-phenoxy substitution pattern to dual agonism, as referenced in patent literature on glucokinase-activating intermediates [1].

Synthesis of Advanced Glucokinase Activator Intermediates

The compound functions as a key intermediate in the synthesis of more complex amido-phenoxybenzoic acid derivatives, which are described as advanced glucokinase activators. The presence of the free amino group at the 3-position allows for facile derivatization, including amidation and sulfonylation, which are critical for generating compound libraries. Procuring this specific intermediate is essential for following validated synthetic protocols from patent literature [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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